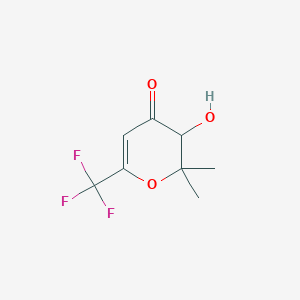
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- is a chemical compound with a unique structure that includes a pyranone ring, hydroxyl group, and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of diethylacetone dioxalate with suitable reagents can lead to the formation of the desired pyranone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyranone ring to a more saturated structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce more saturated pyranone derivatives.
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but differs in the presence of additional hydroxyl groups and the absence of the trifluoromethyl group.
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-6-methyl-: Similar in structure but lacks the trifluoromethyl group and has a methyl group instead.
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various applications.
Properties
CAS No. |
62321-82-8 |
|---|---|
Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)-3H-pyran-4-one |
InChI |
InChI=1S/C8H9F3O3/c1-7(2)6(13)4(12)3-5(14-7)8(9,10)11/h3,6,13H,1-2H3 |
InChI Key |
CVTRTCPJWDDAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C=C(O1)C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















